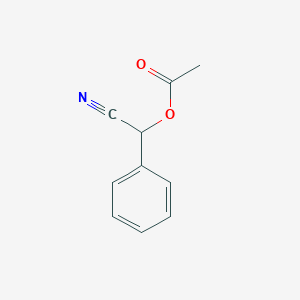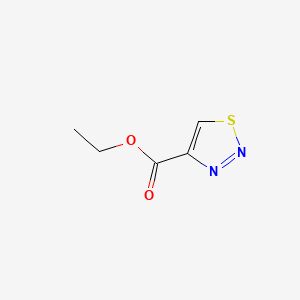
2,1-Benzisoxazole-3-carboxylic acid
Descripción general
Descripción
2,1-Benzisoxazole-3-carboxylic acid is a heterocyclic compound that features a benzene ring fused with an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mecanismo De Acción
Target of Action
2,1-Benzisoxazole-3-carboxylic acid and its derivatives have been found to exhibit a broad spectrum of biological activities. They have been tested in vitro for their antiplasmodial activity on a chloroquine-resistant strain of Plasmodium falciparum, and for antimicrobial activity against representative bacterial and fungal strains . Therefore, the primary targets of this compound can be inferred to be the biological pathways involved in these diseases.
Mode of Action
Benzisoxazole molecules are known to exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities . The interaction of the compound with its targets likely involves the formation of bonds with key enzymes or receptors, thereby inhibiting their function and leading to the observed biological effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the diseases it has been shown to act against. For instance, in the case of its antiplasmodial activity, it may affect the life cycle of the Plasmodium parasite, disrupting its ability to infect and multiply within host cells .
Pharmacokinetics
It has been suggested that variants with fluorine functionalization can have a significant effect on drug capacity, related to the clearance of the drug, its distribution, and the intensity of drug metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities. For instance, in its role as an antiplasmodial agent, it may lead to the death of Plasmodium parasites within host cells . As an antimicrobial, it could inhibit the growth of bacteria and fungi, potentially by disrupting key cellular processes .
Análisis Bioquímico
Biochemical Properties
2,1-Benzisoxazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These interactions are crucial as they influence the metabolic pathways involving 4-hydroxybenzoate. The compound’s ability to bind with these enzymes suggests its potential as a modulator of enzymatic activity, impacting various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit antimicrobial activity against bacterial strains such as Acinetobacter baumannii . This compound influences cell function by interfering with cell signaling pathways and gene expression. For instance, its interaction with enzymes involved in metabolic pathways can lead to changes in cellular metabolism, affecting the overall cellular function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves the inhibition of enzyme activity, particularly those enzymes involved in the synthesis of essential cellular components . This inhibition can lead to a cascade of molecular events, resulting in altered gene expression and cellular responses. The compound’s ability to bind to specific sites on enzymes and proteins underscores its potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce cytotoxic effects, particularly in cancer cell lines such as MCF7 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial activity. At higher doses, it can induce toxic or adverse effects . Studies have demonstrated that the compound’s efficacy and toxicity are dose-dependent, with a threshold beyond which adverse effects become prominent. This highlights the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, influencing the metabolic flux and levels of metabolites . These interactions are crucial for the compound’s role in modulating metabolic pathways and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation within cellular compartments . This distribution is essential for its biological activity and effectiveness in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with biomolecules and its role in modulating cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-benzisoxazole-3-carboxylic acid typically involves the reaction of benzisoxazole with bromoacetyl bromide in an appropriate solvent under controlled conditions to form 2,1-benzisoxazol-3-one . This intermediate can then be hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale, employing optimized reaction conditions and catalysts to enhance yield and purity. Common catalysts include metal catalysts and ionic liquid catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 2,1-Benzisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted benzisoxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions include substituted benzisoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,1-Benzisoxazole-3-carboxylic acid has a wide range of scientific research applications:
Comparación Con Compuestos Similares
2,1-Benzisoxazole: A closely related compound with similar biological activities but differing in its substitution pattern.
Isoxazole: A five-membered ring compound with diverse pharmacological activities.
Uniqueness: 2,1-Benzisoxazole-3-carboxylic acid is unique due to its specific substitution at the carboxylic acid position, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Propiedades
IUPAC Name |
2,1-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYDLUSJJFZNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214408 | |
| Record name | 2,1-Benzisoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-91-1 | |
| Record name | Anthroxanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 642-91-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,1-Benzisoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1-benzoxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTHROXANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF3RAC7IV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for preparing methyl 5-chloro-2,1-benzisoxazole-3-carboxylate?
A1: Methyl 5-chloro-2,1-benzisoxazole-3-carboxylate can be synthesized by reacting o-nitromandelic methyl ester with thionyl chloride (SOCl2) under specific reaction conditions []. This reaction likely proceeds through a mechanism involving two consecutive nucleophilic substitutions on the o-nitromandelic methyl ester by thionyl chloride molecules [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)



![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)
![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)





